Cls-mpeg(2000)

Description

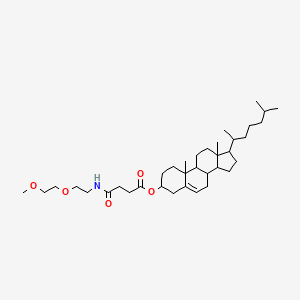

Properties

Molecular Formula |

C36H61NO5 |

|---|---|

Molecular Weight |

587.9 g/mol |

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate |

InChI |

InChI=1S/C36H61NO5/c1-25(2)8-7-9-26(3)30-12-13-31-29-11-10-27-24-28(16-18-35(27,4)32(29)17-19-36(30,31)5)42-34(39)15-14-33(38)37-20-21-41-23-22-40-6/h10,25-26,28-32H,7-9,11-24H2,1-6H3,(H,37,38) |

InChI Key |

ITKMQZKHGSRNKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NCCOCCOC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to Cls-mPEG(2000): Structure, Properties, and Applications

[1][2]

Part 1: Executive Summary & Core Identity[1]

Cls-mPEG(2000) , formally known as Cholesterol-methoxy Polyethylene Glycol (MW 2000) , is an amphiphilic lipid-polymer conjugate widely used in the formulation of "stealth" liposomes and lipid nanoparticles (LNPs).[1][] The designation "Cls" is a specific abbreviation (often used in catalog nomenclature by vendors such as Cayman Chemical and CD Bioparticles) referring to the Cholesterol moiety.[1][]

Unlike standard phospholipids, Cls-mPEG lacks a glycerol backbone.[1][] Instead, it features a direct conjugation (via a linker) between the hydrophobic cholesterol anchor and the hydrophilic PEG chain.[1] This unique structure allows it to partition into lipid bilayers, providing steric stabilization and extending the systemic circulation time of drug carriers by reducing opsonization and uptake by the Reticuloendothelial System (RES).[1]

Key Technical Specifications

| Property | Specification |

| Common Name | Cls-mPEG(2000), Cholesterol-mPEG 2000 |

| Chemical Name | Cholesterol-PEG-Methyl Ether |

| Average Molecular Weight | ~2,600 Da (PEG ~2000 Da + Cholesterol ~386 Da + Linker) |

| PEG Repeating Units (n) | ~45 (for 2000 Da PEG) |

| Hydrophile-Lipophile Balance | Amphiphilic (Self-assembles into micelles) |

| Critical Micelle Conc.[1][] (CMC) | Low (typically in the µM range) |

Part 2: Chemical Structure & Molecular Weight Analysis[1]

The Molecular Architecture

The Cls-mPEG(2000) molecule consists of three distinct functional domains. Understanding the interplay between these domains is critical for predicting formulation stability.[1][]

-

The Hydrophobic Anchor (Cholesterol):

-

The Linker Region:

-

The stability of Cls-mPEG depends entirely on the linkage chemistry.[1][] There are two primary variants:

-

Succinate/Ester Linkage (Hydrolyzable): Often found in "Cls-mPEG" catalog products (e.g., Cayman Chemical Item 34647).[1][] The cholesterol is linked via a succinyl group to an amino-PEG.[1][] This bond is susceptible to hydrolysis in vivo, potentially allowing for "shedding" of the PEG layer.[1][]

-

Ether Linkage (Non-hydrolyzable): Offers superior chemical stability, preventing PEG detachment during storage or circulation.[1][]

-

-

-

The Hydrophilic Shield (mPEG 2000):

Structural Visualization

The following diagram illustrates the chemical connectivity of a Succinate-linked Cls-mPEG molecule.

Caption: Schematic representation of Cls-mPEG(2000) with a succinate-amide linker system.

Molecular Weight Calculation

The "2000" in Cls-mPEG(2000) refers strictly to the average molecular weight of the PEG chain, not the total molecule.[1][]

-

PEG Component:

[1][] -

Cholesterol Component:

[1][] -

Linker (e.g., Succinyl-Amine):

[1][] -

Total MW:

[1][]

Note: Commercial PEG derivatives are polydisperse.[1][] The actual mass spectrum (MALDI-TOF) will show a bell curve distribution centered around 2500 Da.[1][]

Part 3: Synthesis & Quality Control

Synthesis Pathway (Succinate Route)

The synthesis of Cls-mPEG typically involves the activation of cholesterol followed by conjugation to a heterobifunctional PEG.[1][]

-

Activation: Cholesterol is reacted with Succinic Anhydride in the presence of a base (DMAP/Pyridine) to form Cholesterol Hemisuccinate (CHEMS) .[1][]

-

Activation of CHEMS: CHEMS is activated with NHS (N-hydroxysuccinimide) and EDC to form Cholesterol-NHS ester .[1][]

-

Conjugation: The Cholesterol-NHS ester is reacted with mPEG-Amine (mPEG-NH2) in a basic buffer (pH 8.0-8.5).[1][]

-

Purification: The product is purified via precipitation in cold diethyl ether (to remove unreacted cholesterol) and dialysis (to remove excess reagents).[1][]

Quality Control Protocols

To ensure the integrity of Cls-mPEG for pharmaceutical use, the following QC tests are mandatory:

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (CDCl3) | Peaks at 0.68-1.01 ppm (Cholesterol methyls) and 3.64 ppm (PEG backbone).[1][] Integration ratio must match MW.[1][] |

| Molecular Weight | MALDI-TOF MS | Center of distribution ~2500 Da; Polydispersity Index (PDI) < 1.[1][]05. |

| Purity | HPLC (ELSD detector) | > 95% (Free cholesterol < 1%).[1][] |

| Solubility | Visual | Soluble in Chloroform, DMSO, Ethanol.[1] Forms micelles in water.[1][][3] |

Part 4: Applications in Drug Delivery[1][2][4]

Cls-mPEG is primarily used to prepare Stealth Liposomes .[1][] Unlike DSPE-mPEG (a phospholipid-PEG conjugate), Cls-mPEG uses cholesterol as the anchor.[1][]

Mechanistic Advantage:

-

Membrane Stability: Cholesterol is a natural component of cell membranes.[1][][4][5] Cls-mPEG integrates well into the bilayer without disrupting the packing parameter as drastically as some large-headgroup phospholipids.[1][]

-

Cost-Effectiveness: Cholesterol derivatives are often more cost-effective to synthesize than phospholipid-PEG conjugates.[1][]

Experimental Workflow: Liposome Formulation

The following DOT diagram outlines the "Thin Film Hydration" method for creating Cls-mPEG stabilized liposomes.

Caption: Workflow for preparing Cls-mPEG stabilized liposomes via Thin Film Hydration.

Part 5: Handling and Storage Protocols[1]

To maintain the chemical integrity of Cls-mPEG(2000), strict adherence to storage protocols is required.[1][]

-

Storage: Store as a lyophilized powder at -20°C .

-

Atmosphere: Keep under inert gas (Argon or Nitrogen) to prevent oxidation of the cholesterol double bond.[1][]

-

Reconstitution:

-

Allow the vial to equilibrate to room temperature before opening to prevent water condensation.[1][]

-

Dissolve in Chloroform or Methanol for lipid mixing.[1][]

-

Warning: Cls-mPEG is amphiphilic.[1][][3] In water, it forms micelles immediately.[1] Do not store aqueous solutions for long periods (hydrolysis risk for succinate linkers).[1][]

-

Part 6: References

-

CD Bioparticles. (n.d.).[1][] mPEG-Cholesterol (mPEG-CLS) Technical Data. Retrieved from [Link]

-

Zhao, X. B., et al. (2007).[1][] "Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-targeted liposomes."[1][] Journal of Pharmaceutical Sciences, 96(9), 2424-2435.[1][] [Link]

-

AxisPharm. (n.d.). Cholesterol-PEG-methoxy (CLS-mPEG) Properties. Retrieved from [Link]

Biophysical Causality: The Role of the Hydrophobic Anchor

Architectural Anchors in Nanomedicine: A Technical Whitepaper on Cls-mPEG(2000) vs. DSPE-mPEG(2000)

As nanomedicine advances from conventional liposomes to highly dynamic lipid nanoparticles (LNPs) and engineered extracellular vesicles (EVs), the selection of surface-modifying polymers has never been more critical. While Polyethylene Glycol (PEG) of 2000 Da is the industry standard for imparting steric stabilization and extending systemic circulation, the hydrophobic anchor used to tether this polymer to the lipid bilayer dictates the thermodynamic stability, shedding kinetics, and ultimate biological fate of the nanocarrier.

As a Senior Application Scientist, I frequently observe formulation failures stemming from a misunderstanding of anchor biophysics. This guide provides an in-depth technical analysis of the two most prominent PEG-lipid conjugates: DSPE-mPEG(2000) and Cls-mPEG(2000) , detailing the causality behind their behavior and providing self-validating experimental workflows for their application.

The fundamental difference between DSPE-mPEG(2000) and Cls-mPEG(2000) lies in their hydrophobic domains, which govern their critical micelle concentration (CMC), activation energy for membrane desorption, and intra-bilayer geometry.

DSPE-mPEG(2000): The Static Anchor

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) utilizes two saturated 18-carbon acyl chains. This creates a highly hydrophobic, cylindrical anchor that packs tightly alongside structural phospholipids like DSPC or DPPC.

-

Causality in Formulation: Because of the strong van der Waals interactions between the saturated C18 tails and the surrounding lipid matrix, DSPE-mPEG exhibits an extremely low membrane exchange rate. Once integrated during liposome assembly, it remains stably anchored. This is the mechanistic foundation of "stealth" liposomes (e.g., Doxil), where permanent PEGylation is required to evade the mononuclear phagocyte system (MPS) during prolonged systemic circulation [1].

Cls-mPEG(2000): The Dynamic Anchor

Cls-mPEG (Cholesterol-mPEG) utilizes a fused tetracyclic sterol ring as its anchor. Unlike the flexible acyl chains of DSPE, cholesterol is a rigid, planar structure.

-

Causality in Formulation: The sterol anchor disrupts the highly ordered packing of saturated phospholipids. Consequently, Cls-mPEG has a lower activation energy for membrane desorption (shedding) and flip-flop. In the presence of a thermodynamic sink (such as serum lipoproteins), Cls-mPEG dynamically sheds from the nanoparticle surface. This "PEG-shedding" is a highly desirable feature in gene delivery (LNPs), as the removal of the steric PEG barrier is required for Apolipoprotein E (ApoE) binding, cellular uptake, and subsequent endosomal membrane fusion [2]. Furthermore, the cholesterol anchor demonstrates vastly superior spontaneous insertion kinetics into pre-formed membranes, making it the premier choice for EV surface engineering [3].

Caption: Biophysical integration and shedding dynamics of DSPE vs. Cholesterol anchors in lipid bilayers.

Quantitative Performance Comparison

To facilitate rational experimental design, the quantitative biophysical parameters of both conjugates are summarized below. Data regarding Extracellular Vesicle (EV) loading efficiency highlights the stark contrast in post-insertion capabilities between the two anchors [3, 4].

| Parameter | DSPE-mPEG(2000) | Cls-mPEG(2000) |

| Molecular Weight | ~2805 g/mol | ~2400 g/mol |

| Hydrophobic Domain | Diacyl (Saturated C18:0) | Tetracyclic Sterol Ring |

| Bilayer Geometry | Cylindrical / Truncated Cone | Inverted Cone (Large PEG, small anchor) |

| Membrane Retention | Highly Stable (Days in vivo) | Dynamic (Half-life ~1 hr in sink conditions) |

| EV Association Efficiency | ~9.7% (Poor spontaneous insertion) | ~33.2% (Highly efficient insertion) |

| Primary Application | Long-circulating cytotoxic liposomes | Gene therapy LNPs & EV surface engineering |

Self-Validating Experimental Protocols

A robust experimental methodology must be a self-validating system—meaning each critical phase contains a quality control checkpoint to confirm success before proceeding. Below are the optimized protocols for utilizing these two distinct PEG-lipids based on their biophysical properties.

Protocol A: De Novo Synthesis of Stealth Liposomes via Thin-Film Hydration (DSPE-mPEG)

Rationale: Because DSPE-mPEG has a high activation energy for membrane insertion, it must be co-assembled with structural lipids during the initial formation of the vesicle.

-

Lipid Mixing: In a round-bottom flask, dissolve structural lipids (e.g., DSPC, Cholesterol) and 2-5 mol% DSPE-mPEG(2000) in a chloroform/methanol mixture (2:1 v/v).

-

Film Formation: Evaporate the solvent using a rotary evaporator under reduced pressure at 40°C until a thin, uniform lipid film forms. Dry under a vacuum desiccator overnight to remove trace solvents.

-

Hydration: Hydrate the film with a heated aqueous buffer (e.g., PBS). Crucial Causality: The hydration temperature must be at least 10°C above the phase transition temperature (Tm) of the primary lipid (e.g., >65°C for DSPC) to ensure the DSPE anchor is fluid enough to homogeneously distribute.

-

Extrusion & Sizing: Pass the multilamellar suspension through polycarbonate membranes (100 nm) 10-15 times using a heated extruder.

-

VALIDATION CHECKPOINT:

-

Dynamic Light Scattering (DLS): Confirm a unimodal size distribution (PDI < 0.1) around 100-120 nm.

-

HPLC-CAD: Quantify the lipid ratio in the final formulation to ensure DSPE-mPEG was not lost to micellar exclusion during extrusion.

-

Protocol B: Active Post-Insertion into Extracellular Vesicles (Cls-mPEG)

Rationale: Extracellular vesicles (EVs) contain delicate endogenous protein and RNA cargo. De novo synthesis is impossible. Cls-mPEG is utilized here because its sterol anchor allows for rapid, spontaneous partitioning into pre-formed biological membranes without the need for harsh solvents or high temperatures [4].

-

Micelle Preparation: Solubilize Cls-mPEG(2000) in sterile PBS at a concentration above its CMC (typically 1-5 mg/mL).

-

Validation Checkpoint 1: Run DLS on the stock solution. You must observe a clean micellar peak (~10-15 nm). If large aggregates are present, probe sonicate the solution.

-

-

Co-Incubation: Mix the Cls-mPEG micelle solution with purified EVs (e.g.,

particles/mL) at a final PEG-lipid concentration of 10 µg/mL. Incubate at 37°C for 1 to 2 hours. Causality: The 37°C temperature provides the kinetic energy required for the cholesterol anchor to transition from the micellar state into the EV phospholipid bilayer. -

Purification: Separate the PEGylated EVs from free Cls-mPEG micelles using Size Exclusion Chromatography (SEC) (e.g., qEV columns).

-

VALIDATION CHECKPOINT 2:

-

Zeta Potential: Unmodified EVs typically exhibit a surface charge of -15 to -30 mV. Successful insertion of the dense PEG umbrella will shield this charge, shifting the Zeta potential significantly toward neutral (e.g., -5 to -10 mV). If the charge does not shift, the insertion failed.

-

Caption: Formulation workflows and self-validating quality control checkpoints for PEGylated nanocarriers.

Strategic Selection Matrix

The choice between these two molecules should be dictated entirely by the biological barrier you are attempting to overcome:

-

Choose DSPE-mPEG(2000) when: You are formulating small-molecule drug carriers (e.g., Paclitaxel, Doxorubicin) where the primary goal is maximizing blood circulation time. The rigid diacyl anchor ensures the PEG layer remains intact, preventing opsonization and clearance by macrophages over several days [5].

-

Choose Cls-mPEG(2000) when: You are designing nucleic acid therapeutics (siRNA, mRNA, CRISPR-Cas9) or engineering biological vesicles. In gene delivery, the "stealth" layer becomes a hindrance once the LNP reaches the target cell, as PEG prevents endosomal escape. The dynamic shedding of the cholesterol anchor allows the LNP to unmask its ionizable lipids, boosting transfection efficiency significantly compared to DSPE-anchored equivalents[2]. Furthermore, for post-insertion surface functionalization, the cholesterol anchor provides >3x the incorporation efficiency of DSPE[3, 4].

References

-

Vabbilisetty, P., & Sun, X. L. (2014). Liposome surface functionalization based on different anchoring lipids via Staudinger ligation. PubMed Central (NIH). Available at:[Link]

-

Khorasani, S., et al. (2019). Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency, utilized for gene editing by CRISPR-Cas9. PubMed Central (NIH). Available at:[Link]

-

Boron, M. L. (2019). Cell Surface Re-engineering of Macrophages with Recombinant Thrombomodulin via a Lipid Fusion Approach. OhioLINK Electronic Theses and Dissertations Center. Available at: [Link]

-

Gautier, M., et al. (2024). Control of Physical and Biochemical Parameters Influencing Exogeneous Cargo Protein association to Extracellular Vesicle using Lipid-PEG anchors. bioRxiv. Available at:[Link]

-

Large, D. E., et al. (2021). Advancing liposome technology for innovative strategies against malaria. PubMed Central (NIH). Available at:[Link]

Comprehensive Technical Guide: Critical Micelle Concentration (CMC) of mPEG-Cholesterol 2000

Executive Summary

mPEG-Cholesterol 2000 (mPEG-Chol) is a premier amphiphilic conjugate extensively utilized in nanomedicine for the solubilization and targeted delivery of lipophilic active pharmaceutical ingredients (APIs). A fundamental physicochemical parameter dictating the in vivo performance and thermodynamic stability of mPEG-Chol micelles is the Critical Micelle Concentration (CMC) . This whitepaper provides a rigorous analysis of the thermodynamic principles governing mPEG-Chol self-assembly, comparative CMC profiling, and the gold-standard pyrene fluorescence methodology used for precise CMC determination.

Mechanistic Grounding: Thermodynamics of Self-Assembly

mPEG-Cholesterol 2000 is architecturally composed of a hydrophilic methoxy poly(ethylene glycol) (MW 2000 Da) chain covalently linked to a rigid, highly hydrophobic cholesterol moiety.

The Causality of Self-Assembly:

When dispersed in an aqueous medium, the hydrophobic cholesterol cores spontaneously associate. This process is entropically driven by the hydrophobic effect; the system minimizes the thermodynamically unfavorable contact between water molecules and the lipophilic cholesterol, leading to an increase in solvent entropy (

Why MW 2000? The molecular weight of 2000 Da for the PEG block provides an optimal hydrophilic-lipophilic balance (HLB). Lower molecular weight PEGs fail to provide sufficient steric repulsion (leading to aggregation), while higher molecular weights can shift the packing parameter, altering the geometry from spherical micelles to worm-like structures, or detrimentally increasing the CMC.

Figure 1: Thermodynamic self-assembly of mPEG-Chol 2000 unimers into core-shell micelles.

Quantitative CMC Profile & Comparative Analysis

The CMC of mPEG-Chol 2000 is remarkably low, typically ranging from 1.0 to 3.2 µg/mL (0.4 to 1.3 µM) . Cholesterol-bearing polymers generally exhibit CMC values in the ultra-low range of

Importance of a Low CMC in Drug Development: Upon intravenous administration, nanocarriers undergo massive, instantaneous dilution in the bloodstream. Micelles with high CMC values (e.g., standard Pluronics) prematurely dissociate into unimers, dumping their toxic payload systemically before reaching the target tissue. Because mPEG-Chol possesses an ultra-low CMC, its micelles maintain their structural integrity (thermodynamic stability) even under extreme dilution, ensuring the encapsulated API reaches the tumor microenvironment.

Table 1: Comparative CMC Values of Common Polymeric Amphiphiles

| Amphiphilic Polymer | Hydrophobic Core | Hydrophilic Corona | Approximate CMC (µg/mL) | Relative Stability in Blood |

| mPEG-Chol 2000 | Cholesterol | mPEG 2000 | 1.0 - 3.2 | Excellent |

| PEG-DSPE 2000 | Phospholipid (DSPE) | PEG 2000 | ~12.5 | Very Good |

| mPEG-PLA | Poly(lactic acid) | mPEG | ~50.0 | Moderate |

| Pluronic F127 | Poly(propylene oxide) | Poly(ethylene oxide) | ~2500.0 | Poor |

Data synthesized from comparative micellar studies assessing PEG-DSPE and mPEG-PLA baselines ()[2].

Experimental Methodology: Pyrene Fluorescence Assay

While Dynamic Light Scattering (DLS) and surface tension measurements can estimate micellization, the gold standard for determining the exact CMC of amphiphilic polymers is the pyrene fluorescence probe technique ()[3].

Causality of the Assay: Pyrene is a highly hydrophobic fluorescent probe. In a purely aqueous environment (below the CMC), its excitation spectrum exhibits a specific peak ratio. When micelles form (above the CMC), pyrene preferentially partitions out of the water and into the hydrophobic cholesterol core. This abrupt change in the microenvironmental polarity induces a red-shift in pyrene's excitation spectrum (shifting the peak from 334 nm to 338 nm). The CMC is mathematically identified as the inflection point when plotting the fluorescence intensity ratio (

Step-by-Step Protocol (Self-Validating System)

-

Probe Preparation : Dissolve pyrene in acetone to a concentration of

M. Aliquot exactly 100 µL of this solution into a series of dark glass vials. -

Solvent Evaporation : Evaporate the acetone overnight under a gentle stream of nitrogen in a dark fume hood to form a thin, invisible pyrene film at the bottom of each vial.

-

Validation Check: Complete evaporation is critical. Residual acetone acts as a co-solvent, artificially altering the thermodynamics of micellization and skewing the CMC higher.

-

-

Polymer Addition : Prepare a stock solution of mPEG-Chol 2000 in PBS (pH 7.4). Perform serial dilutions ranging from

mg/mL to -

Equilibration : Sonicate the vials briefly (5 minutes) and incubate them in a dark orbital shaker at 25°C for 24 hours.

-

Validation Check: The 24-hour incubation is a mandatory self-validating step to ensure the polymer chains and the pyrene probe reach true thermodynamic equilibrium. Premature measurement yields false-positive high CMC values.

-

-

Spectrofluorimetric Measurement : Measure the excitation spectra from 300 nm to 360 nm using a fixed emission wavelength of 390 nm.

-

Data Analysis : Calculate the intensity ratio of the peaks at 338 nm and 334 nm (

). Plot this ratio against the logarithm of the mPEG-Chol concentration (

Figure 2: Step-by-step pyrene fluorescence assay workflow for determining CMC.

Formulation Implications in Drug Development

The robust thermodynamic stability of mPEG-Chol 2000 makes it a superior candidate for encapsulating poorly water-soluble oncology drugs. The rigid cholesterol core not only lowers the CMC but also enhances the encapsulation efficiency via strong hydrophobic interactions with lipophilic APIs. Furthermore, the dense mPEG 2000 corona effectively prevents protein opsonization, significantly extending the circulation half-life and promoting passive tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.

References

-

Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review Source: MDPI - Polymers (2020) URL:[Link]

-

Cholesterol-conjugated poly(D, L-lactide)-based micelles as a nanocarrier system for effective delivery of curcumin in cancer therapy Source: International Journal of Pharmaceutics / NIH PMC (2018) URL:[Link]

-

Self-assembled micelles based on pH-sensitive PAE-g-MPEG-cholesterol block copolymer for anticancer drug delivery Source: International Journal of Nanomedicine / NIH PMC (2014) URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cholesterol-conjugated poly(D, L-lactide)-based micelles as a nanocarrier system for effective delivery of curcumin in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-assembled micelles based on pH-sensitive PAE-g-MPEG-cholesterol block copolymer for anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Navigating the Nomenclature of Functionalized mPEG(2000)

An In-Depth Technical Guide to mPEG(2000) Derivatives for Advanced Drug Development

In the field of drug delivery and bioconjugation, methoxy polyethylene glycol (mPEG) derivatives are indispensable tools for enhancing the therapeutic properties of molecules. The nomenclature for these reagents can sometimes be ambiguous. The term "Cls-mPEG(2000)" can be interpreted in two primary ways, both of which are highly relevant to researchers. This guide provides a comprehensive overview of both interpretations to ensure clarity and technical depth.

-

Part 1: mPEG(2000)-Succinimidyl Carboxymethyl Ester (mPEG-SCM) This is a widely used amine-reactive PEG derivative. It is possible that "Cls" is a typographical error or a less common abbreviation for the succinimidyl carboxymethyl ester functional group.

-

Part 2: Cholesterol-PEG(2000) (CLS-mPEG) In this case, "CLS" is a common abbreviation for cholesterol. This PEGylated lipid is a critical component in the formulation of liposomes and lipid nanoparticles for drug delivery.

This guide will delve into the technical specifications, applications, and experimental considerations for both of these important molecules, providing a clear and authoritative resource for scientists and drug development professionals.

Part 1: mPEG(2000)-Succinimidyl Carboxymethyl Ester (mPEG-SCM)

mPEG(2000)-Succinimidyl Carboxymethyl Ester (mPEG-SCM) is a high-quality amine-reactive PEG reagent. It is characterized by a stable, non-degradable linker between the polyethylene glycol chain and the N-Hydroxysuccinimide (NHS) ester.[1][2] This structure allows for the efficient covalent attachment of the PEG moiety to primary amine groups on proteins, peptides, and other biomolecules.

Chemical Identification and Synonyms

-

CAS Number : A general CAS number for mPEG-SCM is 92451-01-9.[3][4] It is important to note that for polymeric substances, CAS numbers can sometimes be applied to a range of molecular weights. Another general CAS number for polyethylene glycol, 25322-68-3, is also sometimes associated with this derivative in commercial listings.

-

Synonyms :

Physicochemical Properties and Structure

mPEG-SCM consists of a methoxy-terminated polyethylene glycol chain linked to a succinimidyl carboxymethyl ester. The methoxy group provides stability and reduces non-specific protein adsorption.[10] The succinimidyl ester is a highly reactive group that readily couples with primary amines to form stable amide bonds.[8][10]

| Property | Value |

| Average Molecular Weight | ~2000 Da |

| Appearance | White to off-white solid or semi-solid |

| Purity | Typically >95% |

| Solubility | Soluble in water, chloroform, and DMSO (e.g., 10 mg/mL)[8] |

| Storage Conditions | -20°C, desiccated, and protected from light[8][11] |

Mechanism of Action and Applications

The primary application of mPEG-SCM is in PEGylation, the process of covalently attaching PEG chains to a molecule. This is a widely used strategy in drug development to:

-

Improve Pharmacokinetics : PEGylation increases the hydrodynamic radius of the molecule, reducing renal clearance and extending its circulation half-life.

-

Enhance Stability : The PEG chain can protect the molecule from enzymatic degradation.

-

Reduce Immunogenicity : The hydrophilic PEG chain can shield antigenic epitopes, reducing the immune response against the therapeutic molecule.[4]

-

Increase Solubility : PEGylation can improve the solubility of hydrophobic drugs.

Key Applications Include:

-

Protein and Antibody Modification : Covalent attachment to lysine residues to improve the therapeutic properties of biologics.[9][10]

-

Nanoparticle Surface Functionalization : Modifying the surface of liposomes, gold nanoparticles, and other drug delivery systems to improve their stability and in vivo distribution.[10]

-

Drug Delivery Vector Preparation : Used in the creation of drug delivery systems to enhance drug stability and bioavailability.[10]

Experimental Protocol: PEGylation of a Model Protein

This protocol provides a general framework for the PEGylation of a protein with mPEG-SCM. The specific reaction conditions (e.g., molar ratio, pH, reaction time) should be optimized for each specific protein.

Materials:

-

Model Protein (e.g., Bovine Serum Albumin, BSA)

-

mPEG(2000)-SCM

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Reaction Buffer: Sodium Phosphate Buffer, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Dialysis membrane (appropriate molecular weight cut-off)

-

SDS-PAGE analysis system

Procedure:

-

Protein Preparation : Dissolve the model protein in the Reaction Buffer to a final concentration of 5-10 mg/mL.

-

mPEG-SCM Preparation : Immediately before use, dissolve the mPEG(2000)-SCM in the Reaction Buffer to the desired concentration. The molar ratio of mPEG-SCM to protein will need to be optimized, but a starting point is a 5 to 20-fold molar excess.

-

PEGylation Reaction : Add the mPEG-SCM solution to the protein solution while gently stirring. Allow the reaction to proceed for 1-2 hours at room temperature.

-

Quenching : Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted mPEG-SCM.

-

Purification : Purify the PEGylated protein from unreacted PEG and byproducts by dialysis against PBS at 4°C.

-

Analysis : Analyze the PEGylated protein using SDS-PAGE to confirm the increase in molecular weight. Further characterization can be performed using techniques such as size-exclusion chromatography (SEC) and mass spectrometry.

Caption: Workflow for the PEGylation of a protein using mPEG-SCM.

Part 2: Cholesterol-PEG(2000) (CLS-mPEG)

Cholesterol-PEG(2000) is a PEGylated form of cholesterol.[12][13] It is an amphiphilic polymer that can self-assemble in aqueous solutions to form micellar structures.[14] This molecule is a key component in the design of lipid-based drug delivery systems, where the cholesterol moiety serves as a lipid anchor.

Chemical Identification and Synonyms

-

CAS Number : While a specific CAS number for Cholesterol-mPEG(2000) is not consistently reported across sources, it is a derivative of cholesterol.

-

Synonyms :

Physicochemical Properties and Structure

CLS-mPEG consists of a hydrophobic cholesterol anchor covalently linked to a hydrophilic methoxy-terminated polyethylene glycol chain. This amphipathic nature is crucial for its function in lipid bilayer systems.

| Property | Value |

| Average Molecular Weight of PEG | ~2000 Da |

| Appearance | Solid |

| Purity | Typically ≥95%[12][13] |

| Storage Conditions | -20°C[13][15] |

Mechanism of Action and Applications

The primary role of CLS-mPEG is as a component in lipid nanoparticle (LNP) and liposome formulations. The cholesterol portion of the molecule integrates into the lipid bilayer of the nanoparticle, while the hydrophilic PEG chain extends outwards from the surface. This "stealth" coating provides several advantages:

-

Steric Hindrance : The PEG layer creates a steric barrier that reduces the adsorption of opsonin proteins from the bloodstream. This, in turn, reduces uptake by the reticuloendothelial system (RES), prolonging the circulation time of the nanoparticle.

-

Improved Stability : The PEG layer can improve the colloidal stability of the nanoparticle formulation, preventing aggregation.

-

Targeted Delivery : The distal end of the PEG chain can be further functionalized with targeting ligands to direct the nanoparticle to specific cells or tissues.

Key Applications Include:

-

Drug Delivery : A critical component in the formulation of liposomes and LNPs for the delivery of small molecule drugs, proteins, and nucleic acids (e.g., mRNA vaccines).[13][14][17]

-

Gene Therapy : Used in the development of non-viral vectors for gene delivery.[14]

-

Vaccine Development : Enhances the stability and efficacy of vaccine formulations.[14]

Experimental Protocol: Formulation of CLS-mPEG Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating CLS-mPEG.

Materials:

-

Primary lipid (e.g., DSPC)

-

Cholesterol

-

CLS-mPEG(2000)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation : Dissolve the primary lipid, cholesterol, and CLS-mPEG(2000) in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5 DSPC:Cholesterol:CLS-mPEG).

-

Solvent Evaporation : Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration : Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

-

Extrusion : To produce unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes of a specific pore size (e.g., 10-15 passes through a 100 nm membrane).

-

Characterization : Characterize the resulting liposomes for size distribution, zeta potential, and encapsulation efficiency (if a drug is co-encapsulated).

Caption: Workflow for the formulation of CLS-mPEG liposomes.

References

-

Methoxy PEG Succinimidyl Carboxymethyl Ester, MW 5K. AxisPharm. Available from: [Link]

-

Methoxy PEG Succinimidyl Carboxymethyl Ester, MW 30K. AxisPharm. Available from: [Link]

-

MPEG-SCM. SINOPEG. Available from: [Link]

-

Methoxypolyethylene Glycol Succinimidyl Carbonate Ester, mPEG-NHS(SC). Nanocs. Available from: [Link]

-

CLS-mPEG(2000). Adooq Bioscience. Available from: [Link]

-

Mpeg Succinimidyl Carboxymethyl Ester. SINOPEG. Available from: [Link]

-

Polyethylene Glycol PEG 2000. AxisPharm. Available from: [Link]

-

DMG-PEG(2000). Biokom. Available from: [Link]

-

mPEG-CHOL/CLS(Cholesterol) CLS-mPEG. Chongqing Yusi Medicine Technology Co., Ltd. Available from: [Link]

-

Cholesterol-PEG-methoxy, MW 2K. AxisPharm. Available from: [Link]

Sources

- 1. Methoxy PEG Succinimidyl Carboxymethyl Ester, MW 5K | mPEG-SCM, MW 5K | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methoxy PEG Succinimidyl Carboxymethyl Ester, MW 30K | mPEG-SCM, MW 30K | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methoxy PEG Succinimidyl Carboxymethyl Ester 2000 | CAS 25322-68-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Creative Pegworks mPEG-SCM, MW 2000, 1 g, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. materials.alfachemic.com [materials.alfachemic.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. polysciences.com [polysciences.com]

- 10. MPEG-SCM | SINOPEG Peg Derivative Functional Group [sinopeg.com]

- 11. Mpeg Succinimidyl Carboxymethyl Ester [sinopeg.com]

- 12. caymanchem.com [caymanchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Cholesterol-PEG-methoxy, MW 2K | Cholesterol-MPEG, CLS-MPEG | AxisPharm [axispharm.com]

- 15. cd-bioparticles.net [cd-bioparticles.net]

- 16. mPEG-CHOL/CLS(Cholesterol) CLS-mPEG - MPEG - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 17. biokom.com.pl [biokom.com.pl]

Amphiphilic Properties of PEGylated Cholesterol Conjugates: A Technical Guide to Self-Assembly and Nanocarrier Formulation

Thermodynamic Drivers of PEG-Chol Amphiphilicity

PEGylated cholesterol (PEG-Chol) conjugates are indispensable amphiphilic building blocks in modern nanomedicine. They serve as critical steric stabilizers for lipid nanoparticles (LNPs), liposomes, and polymeric micelles[1]. The amphiphilicity of these molecules arises from the stark contrast in solvation free energies between their two distinct domains: the lipophilic, rigid tetracyclic ring of cholesterol and the highly flexible, hydrophilic poly(ethylene glycol) (PEG) corona[2].

In an aqueous environment, the hydrophobic cholesterol anchor disrupts the hydrogen-bonding network of water, creating an entropically unfavorable state. To minimize this free energy penalty, PEG-Chol monomers spontaneously self-assemble into core-shell structures once their concentration surpasses the Critical Micelle Concentration (CMC)[3]. Because cholesterol provides a massive hydrophobic driving force, PEG-Chol conjugates exhibit exceptionally low CMC values—typically in the sub-micromolar range (

Logic flow of PEG-Chol self-assembly driven by Critical Micelle Concentration (CMC).

Physicochemical Profiling of PEG-Chol Conjugates

From a formulation standpoint, the molecular weight (MW) of the PEG chain directly dictates the physical properties of the resulting nanocarrier. Longer PEG chains increase the hydrophilic fraction, which slightly raises the CMC but significantly enhances the steric boundary layer[5][6].

Table 1: Quantitative Physicochemical Properties of mPEG-Chol Conjugates

| Conjugate Type | PEG Molecular Weight | CMC ( | Hydrodynamic Diameter (nm) | Predominant Conformation in Bilayer |

| mPEG600-Chol | 600 Da | 10 - 15 | Mushroom | |

| mPEG1000-Chol | 1000 Da | 15 - 20 | Mushroom / Transition | |

| mPEG2000-Chol | 2000 Da | 20 - 25 | Brush (at >5 mol%) | |

| mPEG5000-Chol | 5000 Da | 25 - 35 | Dense Brush |

(Data synthesized from physicochemical characterizations of mPEG-Chol conjugates[4][5][6])

Structural Dynamics: The Liposome-to-Micelle Transition

When incorporated into phospholipid bilayers, the cholesterol anchor inserts deeply into the hydrophobic acyl chain region, while the PEG corona extends into the aqueous phase[2]. The conformation of the PEG chain depends on its grafting density. At low molar ratios (<4 mol%), PEG chains adopt a coiled "mushroom" conformation. At higher densities (>5 mol%), lateral steric repulsion forces the chains to extend outward into a "brush" conformation, which provides optimal stealth properties[3][7].

However, formulation scientists must be cautious: excessive PEGylation (>10-20 mol%) induces a liposome-to-micelle transition. The massive steric bulk of the PEG chains disrupts the lamellar bilayer packing, forcing the assembly to break down into mixed spherical micelles or disk-like structures[6][8].

Experimental Methodology: Self-Validating Formulation Protocol

To ensure reproducibility, structural integrity, and strict control over lamellarity, the formulation of PEG-Chol-stabilized liposomes typically employs the thin-film hydration method followed by membrane extrusion[7][9].

Step-by-Step Protocol: Thin-Film Hydration and Extrusion

-

Lipid Dissolution : Dissolve the primary phospholipid (e.g., DPPC), cholesterol, and PEG-Chol (e.g., mPEG2000-Chol at 5 mol%) in a volatile organic solvent mixture (Chloroform:Methanol, 2:1 v/v)[9].

-

Causality: The organic solvent ensures complete molecular mixing of the amphiphiles, preventing localized phase separation of the PEG-Chol which could otherwise lead to premature micelle formation.

-

-

Thin-Film Formation : Remove the solvent under reduced pressure using a rotary evaporator at 40°C to form a uniform lipid film[9].

-

Causality: Gradual evaporation prevents lipid bumping and ensures a homogenous distribution of the PEGylated lipid within the matrix.

-

-

Hydration : Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) at a temperature at least 10°C above the phase transition temperature (

) of the primary lipid (e.g., 60°C for DPPC)[8].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Causality: Hydrating above the

ensures the lipid is in the fluid liquid-crystalline phase, allowing the PEG-Chol to partition uniformly into the forming multilamellar vesicles (MLVs) without creating membrane defects[8].

-

-

Extrusion : Pass the MLV suspension 10-15 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a high-pressure extruder[7].

-

Causality: Repeated extrusion applies shear force that breaks down MLVs into monodisperse large unilamellar vesicles (LUVs). The presence of PEG-Chol reduces the membrane bending rigidity, facilitating easier extrusion and preventing vesicle fusion post-extrusion[7].

-

-

Self-Validation Check : Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS). A successful extrusion should yield a Polydispersity Index (PDI) < 0.2[9]. Furthermore, measure the Zeta Potential; successful PEGylation will sterically shield the underlying lipid charge, driving the zeta potential closer to neutral compared to un-PEGylated controls[9].

Step-by-step experimental workflow for formulating PEG-Chol stabilized liposomes.

The "Stealth" Effect: Biological Implications

The primary biological utility of PEG-Chol lies in its "stealth" properties. The dense hydration layer created by the PEG corona repels circulating opsonin proteins through steric hindrance[2]. This prevents recognition and subsequent clearance by the mononuclear phagocyte system (MPS), drastically extending the in vivo circulation half-life of the nanocarrier[2][10].

Interestingly, studies comparing PEG-Chol to standard PEG-phospholipids (like PEG-DSPE) have shown that PEG-Chol can sometimes achieve superior transfection rates in gene delivery applications. Because cholesterol is a natural component of cell membranes, PEG-Chol anchors can facilitate better membrane compatibility and intracellular trafficking compared to synthetic phospholipid anchors[1]. Furthermore, novel architectures like cholesterol-PEG-cholesterol (CPC) adopt a twisted, ring-like conformation on the liposomal surface, hiding the terminal end of the PEG chain and further reducing immune recognition[10].

References

1.[1] Title : The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro | Source : nih.gov | URL : 2.[2] Title : Understanding the Stealth Properties of PEGylated lipids: A Mini-Review | Source : openaccesspub.org | URL : 3.[10] Title : Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol | Source : rsc.org | URL : 4.[5] Title : Synthesis and application of poly(ethylene glycol)-cholesterol (Chol-PEG) conjugates in physicochemical characterization of nonionic surfactant vesicles | Source : researchgate.net | URL : 5.[6] Title : New Sterically Stabilized Vesicles Based on Nonionic Surfactant, Cholesterol, and Poly(Ethylene Glycol) | Source : core.ac.uk | URL : 6. Title : Protocol - Sigma-Aldrich | Source : sigmaaldrich.com | URL : 7.[9] Title : Application Notes and Protocols: Use of Cholesterol Sulfate in Liposome and Micelle Preparation | Source : benchchem.com | URL : 8.[4] Title : A novel performing PEG-cholane nanoformulation for Amphotericin B delivery | Source : uclouvain.be | URL : 9.[3] Title : The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System | Source : mdpi.com | URL : 10.[8] Title : Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids | Source : nih.gov | URL : 11.[7] Title : Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study | Source : nih.gov | URL :

Sources

- 1. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]

- 4. dial.uclouvain.be [dial.uclouvain.be]

- 5. researchgate.net [researchgate.net]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01079D [pubs.rsc.org]

Technical Deep Dive: The Role of Cls-mPEG(2000) in Lipid Nanoparticle Stability

Executive Summary

The stability of Lipid Nanoparticles (LNPs) is a thermodynamic balancing act between encapsulation efficiency, colloidal integrity, and in vivo release kinetics. While ionizable lipids drive payload complexation, the PEG-lipid component acts as the "gatekeeper" of LNP fate.[1]

This guide focuses on Cls-mPEG(2000) (Cholesterol-mPEG 2000), a steric stabilizer that utilizes a sterol-based anchor rather than the conventional dialkyl chains found in DMG-PEG or DSPE-PEG. By anchoring the polyethylene glycol (PEG) domain via cholesterol, researchers can access distinct shedding kinetics and membrane packing parameters, offering a critical alternative for fine-tuning the "PEG Dilemma"—the trade-off between prolonged circulation (stability) and cellular uptake (transfection).

Molecular Architecture & Mechanistic Function

The Cholesterol Anchor Advantage

Standard PEG-lipids like DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol) rely on short C14 alkyl tails for membrane insertion. These tails provide a "transient" anchor that sheds rapidly (

Cls-mPEG(2000) replaces the glycerol-backbone/fatty-acid anchor with a cholesterol moiety .

-

Structural Compatibility: The planar tetracyclic ring system of the cholesterol anchor intercalates deeply into the lipid bilayer, aligning with the hydrophobic core of helper lipids (like DSPC) and ionizable lipids.

-

Membrane rigidity: Unlike flexible alkyl chains, the rigid sterol group modulates membrane fluidity (viscosity), potentially enhancing the mechanical stability of the LNP during high-stress manufacturing (e.g., microfluidic mixing).

The "Shedding" Mechanism

The desorption (shedding) of PEG is the rate-limiting step for LNP activity. The LNP must shed its PEG coat to allow Apolipoprotein E (ApoE) adsorption, which triggers LDL-receptor-mediated uptake in hepatocytes.[2][3]

-

Diffusive Desorption (Alkyl-PEG): Driven by the hydrophobicity of the alkyl chain.

-

Exchange-Driven Desorption (Cls-mPEG): Cholesterol is naturally exchanged between membranes and lipoproteins (HDL/LDL) via transfer proteins. Cls-mPEG exploits this biological pathway, offering a shedding profile that is potentially more responsive to the presence of serum lipoproteins than simple aqueous diffusion.

Comparative Specifications

| Feature | DMG-PEG 2000 | DSPE-PEG 2000 | Cls-mPEG(2000) |

| Anchor Type | Dialkyl (C14) | Dialkyl (C18) | Sterol (Cholesterol) |

| Membrane Insertion | Shallow / Fluid | Deep / Rigid | Intercalated / Rigid |

| Shedding Rate | Fast (Minutes) | Slow (Days) | Intermediate / Bio-mimetic |

| Primary Utility | Transfection (Liver) | Long Circulation (Tumor) | Structural Stability & Tunable Release |

| Critical Micelle Conc. | High (Labile) | Low (Stable) | Moderate |

Visualization: The PEG-Lipid Landscape

The following diagram illustrates the structural integration of Cls-mPEG(2000) into the LNP surface compared to traditional alkyl-PEGs, and the downstream shedding pathways.

Figure 1: Comparative anchoring and shedding mechanisms of Cls-mPEG versus alkyl-PEG lipids.

Experimental Protocol: Formulating with Cls-mPEG

This protocol outlines the generation of LNPs using Cls-mPEG(2000) via microfluidic mixing, the industry standard for reproducible LNP synthesis.

Materials

-

Ionizable Lipid: (e.g., SM-102 or DLin-MC3-DMA)

-

Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)[4]

-

Cholesterol: Standard ovine or synthetic cholesterol.

-

Payload: mRNA (e.g., Luciferase reporter or therapeutic GOI) in 50mM Citrate Buffer (pH 4.0).

Formulation Ratios (Molar)

A standard starting ratio for Cls-mPEG optimization is 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).[8]

-

Note: Since Cls-mPEG contains a cholesterol moiety, you may need to adjust the free cholesterol concentration. However, Cls-mPEG is a surface stabilizer, while free cholesterol is a core/bilayer modulator. It is generally recommended to maintain the free cholesterol at ~38-40% and treat Cls-mPEG purely as the PEG component.

Step-by-Step Workflow

-

Lipid Stock Preparation:

-

Dissolve all lipids individually in Ethanol (100%).

-

Combine to achieve the target molar ratio (Total Lipid Concentration: 10–20 mM).

-

Critical Check: Ensure Cls-mPEG is fully solubilized; sterol conjugates can precipitate at high concentrations in cold ethanol.

-

-

Aqueous Phase Preparation:

-

Dilute mRNA in Citrate Buffer (pH 4.0) to an N/P ratio of 6 (Nitrogen on lipid : Phosphate on RNA).

-

-

Microfluidic Mixing:

-

Dialysis & Buffer Exchange:

-

Dialyze against 1000x volume of PBS (pH 7.4) for 6–12 hours using a 20 kDa MWCO cassette.

-

Purpose: Removes ethanol and neutralizes pH. This step locks the Cls-mPEG into the bilayer.

-

-

Characterization (QC):

-

Size/PDI: Dynamic Light Scattering (DLS). Target: 60–100 nm, PDI < 0.2.

-

Encapsulation Efficiency (EE): RiboGreen assay (+/- Triton X-100). Target: >90%.

-

Stability Stress Testing: Validation Framework

To validate the stabilizing role of Cls-mPEG, you must perform stress tests comparing it against a DMG-PEG control.

Thermal Stress Test

-

Protocol: Incubate LNP aliquots at 4°C, 25°C, and 37°C for 14 days.

-

Readout: Measure Size (Z-avg) and PDI at Day 0, 1, 3, 7, 14.

-

Success Criteria: <10% increase in size; PDI remains <0.2.

-

Hypothesis: Cls-mPEG formulations often show superior resistance to aggregation at 37°C compared to C14-PEG due to the higher glass transition temperature of the sterol anchor.

Serum Stability (Shedding Assay)

-

Protocol: Incubate LNPs in 50% Fetal Bovine Serum (FBS) at 37°C.

-

Readout: Monitor fluorescence (if using fluorescently tagged lipids) or use FRET pairs (PE-Rhodamine + NBD-Lipid). As PEG sheds, the LNP may fuse or interact with serum proteins, altering the FRET signal.

-

Interpretation: A slower decay in FRET signal indicates higher anchor retention.

Visualizing the Stability Logic

Figure 2: Decision tree for validating LNP stability post-formulation.

References

-

Avanti Polar Lipids. (n.d.). Cholesterol-PEG Derivatives and LNP Stability. Retrieved from [Link]

-

Suzuki, Y., et al. (2020). Lipid Nanoparticles for mRNA Delivery: The Role of PEG-Lipid Shedding. Journal of Controlled Release. Retrieved from [Link]

-

Mui, B. L., et al. (2013). The immune function of PEGylated liposomes and LNPs. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Chen, S., et al. (2021). Influence of PEG-Lipid Anchor on LNP Shedding and Cellular Uptake. Molecular Therapy - Nucleic Acids.[4][9] Retrieved from [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. kinampark.com [kinampark.com]

- 3. purepeg.com [purepeg.com]

- 4. The Effect of Cholesterol Content on the Adjuvant Activity of Nucleic-Acid-Free Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. helixbiotech.com [helixbiotech.com]

- 11. CN111285845B - End-functionalized poloxamine derivatives - Google Patents [patents.google.com]

Hydrophilic-lipophilic balance (HLB) of Cholesterol-PEG 2000

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Cholesterol-PEG 2000

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of advanced drug delivery, the rational design of nanocarrier systems is paramount. Among the critical components enabling the translation of potent therapeutics from the bench to the clinic, pegylated lipids stand out for their profound impact on formulation stability and in vivo performance. Cholesterol-polyethylene glycol 2000 (Cholesterol-PEG 2000) is a cornerstone of this class of excipients, particularly in the development of liposomes and lipid nanoparticles (LNPs). Its unique architecture, comprising a lipophilic cholesterol anchor and a hydrophilic polyethylene glycol chain, imparts "stealth" characteristics that prolong systemic circulation and enhance therapeutic efficacy.[1][2]

A deep understanding of the physicochemical properties of Cholesterol-PEG 2000 is essential for formulation scientists. Central to these properties is the Hydrophilic-Lipophilic Balance (HLB), a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. This guide provides a comprehensive exploration of the HLB of Cholesterol-PEG 2000, moving beyond a simple numerical value to elucidate the underlying principles, determination methodologies, and practical implications for drug delivery system design. As a self-validating document, it aims to equip researchers, scientists, and drug development professionals with both the theoretical foundation and practical insights required to harness the full potential of this critical excipient.

The Hydrophilic-Lipophilic Balance (HLB) System: A Foundational Overview

The HLB system, first proposed by William C. Griffin in 1949, provides a framework for classifying non-ionic surfactants based on the balance of their water-loving (hydrophilic) and oil-loving (lipophilic) moieties.[3][4] This balance is expressed as a number on a scale typically ranging from 0 to 20, where a value of 0 corresponds to a completely lipophilic molecule and a value of 20 represents a completely hydrophilic molecule.[4][5]

The predictive power of the HLB system is its greatest asset. By matching the HLB of a surfactant or a blend of surfactants to the "required HLB" (rHLB) of an oil phase, formulators can achieve optimal emulsification and long-term stability.[6][7][8] This principle is fundamental to the creation of stable emulsions, which are the basis for many advanced drug delivery platforms.

| HLB Range | Application/Behavior |

| 1-3 | Antifoaming agent |

| 4-6 | Water-in-oil (W/O) emulsifier |

| 7-9 | Wetting and spreading agent |

| 8-18 | Oil-in-water (O/W) emulsifier |

| 13-15 | Detergent |

| 10-18 | Solubilizer or hydrotrope |

| Table 1: General Surfactant Applications Based on Griffin's HLB Scale.[9][10][11] |

The causality behind this relationship lies in the partitioning of the surfactant at the oil-water interface. Low HLB surfactants are more soluble in the oil phase and promote the formation of W/O emulsions, where water droplets are dispersed in oil. Conversely, high HLB surfactants are more water-soluble and favor the creation of O/W emulsions, where oil droplets are dispersed in water.[12][13]

Cholesterol-PEG 2000: A Hybrid Amphiphile in Drug Delivery

Cholesterol-PEG 2000 is an amphiphilic copolymer synthesized by conjugating a cholesterol molecule to a polyethylene glycol chain with a molecular weight of approximately 2000 Daltons.[14][15] This structure is pivotal to its function in drug delivery systems.

-

The Cholesterol Anchor (Lipophilic Moiety): Cholesterol is a biocompatible lipid that readily intercalates into the lipid bilayer of liposomes or the lipid core of nanoparticles.[1][16] This provides a stable anchor, ensuring the retention of the PEG chain on the nanocarrier surface.

-

The PEG 2000 Chain (Hydrophilic Moiety): The long, flexible, and hydrophilic PEG chain forms a hydrated layer on the surface of the nanocarrier.[2] This "PEGylation" sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[2] This leads to a significantly prolonged circulation half-life, a critical factor for enabling passive targeting of tumors and other disease sites through the enhanced permeability and retention (EPR) effect.[2]

Determination of the HLB of Cholesterol-PEG 2000

The HLB value of Cholesterol-PEG 2000 is not commonly listed in reference tables and must be determined through theoretical calculation or experimental methods. This value is crucial for predicting its behavior in complex formulations, especially when used as a co-emulsifier or stabilizer.

Theoretical Calculation of HLB

Two primary methods are used for the theoretical estimation of HLB for non-ionic surfactants: Griffin's method and Davies' method.

Griffin's Method

Introduced in 1954, Griffin's method is particularly suited for non-ionic surfactants where the hydrophilic portion consists of ethylene oxide.[4][5] The formula is elegantly simple:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the molecular mass of the entire molecule.[4]

Protocol: Calculating HLB of Cholesterol-PEG 2000 via Griffin's Method

-

Determine the Molecular Weight of the Hydrophilic Portion (Mh):

-

The hydrophilic moiety is the PEG chain. For Cholesterol-PEG 2000, this is approximately 2000 g/mol .

-

-

Determine the Molecular Weight of the Lipophilic Portion:

-

The lipophilic moiety is cholesterol. Its molecular weight is approximately 386.65 g/mol .

-

-

Calculate the Total Molecular Weight (M):

-

M = (MW of Cholesterol) + (MW of PEG) + (MW of Linker)

-

Assuming a simple carbamate linker for estimation, the total molecular weight is approximately 2000 + 386.65 = 2386.65 g/mol . The linker's mass is negligible for this estimation but should be considered for precise calculations.

-

-

Calculate the HLB Value:

-

HLB = 20 * (2000 / 2386.65)

-

HLB ≈ 16.76

-

This calculated value suggests that Cholesterol-PEG 2000 is a strongly hydrophilic surfactant, making it an excellent O/W emulsifier and solubilizer, which aligns with its role in stabilizing lipid-based nanoparticles in aqueous media.[10][11]

Davies' Method

In 1957, Davies proposed an alternative method that calculates the HLB by summing the contributions of various chemical groups within the molecule.[4][5] This method has the advantage of accounting for the relative strengths of different hydrophilic and lipophilic groups.[9]

HLB = 7 + Σ(hydrophilic group numbers) - n × 0.475

Where:

-

n is the number of -CH2- groups in the lipophilic portion.

While more nuanced, applying Davies' method to a complex structure like Cholesterol-PEG 2000 is challenging due to the difficulty in accurately assigning group numbers for the entire sterol ring system and the repeating ether units in PEG. For polymeric surfactants, Griffin's method is generally more straightforward and widely accepted.

Experimental Determination of Required HLB (rHLB)

The most reliable way to ensure formulation stability is to experimentally determine the required HLB of the oil phase and then match it with a surfactant blend.[7][17] This approach is a self-validating system because the endpoint—a stable emulsion—is a direct measure of success. Cholesterol-PEG 2000 is often used as a stabilizer rather than the primary emulsifier, but understanding its contribution to the overall system HLB is critical.

Protocol: Experimental Determination of an Oil Phase's rHLB

This protocol allows the formulator to identify the optimal HLB for emulsifying a specific oil phase, which is the foundational step before incorporating specialized lipids like Cholesterol-PEG 2000.

-

Select a Pair of Surfactants: Choose two non-ionic surfactants with the same lipophilic group but different hydrophilic groups (e.g., Span 80 and Tween 80). One should have a low HLB (e.g., Span 80, HLB = 4.3) and one a high HLB (e.g., Tween 80, HLB = 15.0).[18][19]

-

Prepare a Series of Emulsifier Blends: Create a series of blends of the two surfactants to achieve a range of HLB values (e.g., from 5 to 14). The HLB of the blend is calculated as a weighted average:

-

HLB_blend = (Fraction_A × HLB_A) + (Fraction_B × HLB_B)

-

-

Prepare Emulsions: For each emulsifier blend, prepare an emulsion with the specific oil phase you intend to use. Keep the oil-to-water ratio and the total surfactant concentration constant across all samples (typically 5-10% of the oil phase weight).

-

Homogenize: Subject each sample to the same high-energy homogenization process (e.g., high-shear homogenization or ultrasonication) to form the initial emulsions.

-

Assess Emulsion Stability: Evaluate the stability of each emulsion over time (e.g., 24 hours, 1 week) at various storage conditions (e.g., room temperature, 40°C). Stability can be assessed by:

-

Visual Observation: Look for signs of creaming, coalescence, or phase separation.

-

Particle Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size and polydispersity index (PDI). The blend that produces the smallest and most stable droplets corresponds to the rHLB of the oil phase.[8]

-

Turbidity Measurements: Monitor changes in turbidity over time as an indicator of instability.

-

-

Incorporate Cholesterol-PEG 2000: Once the rHLB is determined, Cholesterol-PEG 2000 can be incorporated into the formulation. Given its high HLB, it will contribute to the overall hydrophilicity of the surfactant system and must be accounted for in the final blend calculation. Its primary role, however, will be to provide steric stabilization rather than just interfacial tension reduction.[20]

Conclusion: Integrating HLB for Rational Formulation Design

The Hydrophilic-Lipophilic Balance of Cholesterol-PEG 2000, theoretically calculated to be approximately 16.8 , firmly places it in the category of a highly hydrophilic O/W emulsifier and stabilizer. This high HLB value is a direct consequence of the long PEG 2000 chain, which dominates the molecular structure.

For the drug development professional, this value is not merely academic. It provides a quantitative basis for:

-

Formulation Starting Points: Knowing the high HLB of Cholesterol-PEG 2000 allows formulators to balance it with other, more lipophilic components to achieve the desired system rHLB for stable lipid nanoparticle or liposome formation.[21]

-

Predicting System Behavior: Its strong hydrophilicity ensures it will orient on the exterior of a nanoparticle in an aqueous environment, which is essential for its "stealth" function.

-

Troubleshooting Instability: If a formulation containing Cholesterol-PEG 2000 shows instability, an understanding of HLB can help diagnose whether the issue stems from an overall HLB mismatch with the lipid core.

Ultimately, the HLB system serves as an invaluable, field-proven tool for demystifying the complex interplay of components in advanced drug delivery systems. By integrating the theoretical understanding and experimental validation of the HLB of key excipients like Cholesterol-PEG 2000, scientists can accelerate the development of stable, effective, and clinically translatable nanomedicines.

References

- Griffin, W. C. (1954). Calculation of HLB Values of Non-Ionic Surfactants. Journal of the Society of Cosmetic Chemists, 5(4), 249-256. (Source: National Journal of Pharmaceutical Sciences) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXSSKIR4Da5B5cLWs4A54WDORro-eP1tdBKn0vzmSiB5R89jhb82F8nO54Q61in-gF7fQ6M_ivcMfggENPE39zsDZut9sepIk7Ei2Fa31WuZQdd9cqnbHpqZrWGTtqOv1mhyDj4gsP5PcNkjTGjasQIwY=]

- HLB Value and Calculation. (n.d.). IntechOpen. [https://vertexaisearch.cloud.google.

- Griffin's Method Vs Davies' Method Vs Estimation Method of Hydrophile-Lipophile Balance. (2024, September 27). LinkedIn. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAlzBlzsZN5tIxvn9y-zTdN8t-jsLPtTbi-0KoF2e6Y3pQ6nf20-MYa6x1QsKDPM5nvsqFBsNmo6nqyFMnDn0z_6xPknONYtph9H7Lnx149ifctrQwp4IRg8RHUnT6oa-W9xZ-wnQHy9xrTBKfSZJHGWcrKFLEv5iuJ-vNYxjZRwzPKC65u5YglEdwWolJbtHoRF_i3yZ97HN0i-c969qFkcqaMuqqCx_M9MLds9Xgz-la]

- HLB Value and Calculation. (n.d.). Alfa Chemistry. [https://vertexaisearch.cloud.google.

- HLB Value Calculation Methods. (n.d.). Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2fiVGxvaN44Wn5L9LEE6KWz0GB9wLVFC8EwG1zC4SB_RtqChL0zNXsU5BVudEZ2CAOFA44X7y0-fgIfPkrZf6np_LNPgCJBi-uWWEaUaPkDlCZB9RBp2kO0YZehWRqc2yELCjYh4N_JvnUdFZyddasxT6Sfc_PQadbA2Ur7I=]

- Davies Method To Calculate HLB For Ionic Surfactant. (2020, June 28). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnBQOx2tPPKzvDXCZGdl8LbN6I_VhxujjzPAh7jdXHl0Lxt6I0PfClN8LIEzsPMe3NFSkNHS9-2F7GHigKQd-nVBmDQytTtPYH-LvpYWaAbt85Pqlrp77WWNJ52r544WqyVtEgSdM=]

- Wang, Q., Zhang, H., Han, Y., Cui, Y., & Han, X. (2023). Study on the relationships between the oil HLB value and emulsion stabilization. RSC Advances, 13(34), 23893-23900. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu4cQmIQx5LQMnN7MK9ySRz1b9E-SaDCXPk4L9V5EUI_3dY4vlLrHuQ-lxLe_bapL2LzOvkyQQprdLS2Q136sDaEk8NElZYs3hrcn31ZNezSoBVShxNLv0oDU3UIO-ks0bxy6pq0PNgPs82AlsJmYDGKiGSSZVgWchltYu]

- Basics of the HLB System. (n.d.). J R Hess Company, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT6a307b4TpZHcRS-LpZEmDwv6ySXLo6eGMgW-9I5BYbFEDpeEj9qUUmpteTVC4N0zNS11nS-fkrW7VRpYVJzWrH6EkRpoIo_ob7NDxmwRx8E906hGlWef_eM1JQ7iOg7KERh9u4A=]

- HLB Values of Common Surfactants. (n.d.). Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF7hMSK94t7MVIPLKRMy6j3w7h8R7-7XI9GCmkQe9OGP5zh53dSDzB4a-UXJTFn9nOvyX-6tY3gDyYO2Np2Dc6pD8ZVG_cz4nVBT1g1xHlUJi3eFUWQ8cgL2f9bHEFZRiozKX0J96e-pgwx4V0hjJCcYX3vdFIHbO6]

- HLB required - How to choose an emulsifier? (n.d.). Greengredients®. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLk8BUC601tt4VtKAY8mIGrX2stDMpbABMZnyJ3MWn2GtiAxth_iObNdvShbTbRBm33NgrQJWAR1DqUwGJtGq0t3KRxqlmYqDP32_LJurQHCBgs9coEo85aibRaSC26rtZu0k9npk=]

- Wang, Q., Zhang, H., Han, Y., Cui, Y., & Han, X. (2023). Study on the relationships between the oil HLB value and emulsion stabilization. RSC Advances, 13(34), 23893-23900. (Source: NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnO6x0-Q-n_WSUiN8fHRHuonhXJBNe0wQq2fUoYJckMfdEoUUtTlMj354AkQZs9_7RPtzQI6ERrSw1FmkymgNCL210RPYfHK7M8s3Ct545FFJJIev_cUmChHruKpRYsovsvFyfkyyS66iZUJum]

- Study on the relationships between the oil HLB value and emulsion stabilization. (2023, August 1). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr4wa5umqQpcBNM25NljJKJddgItunKQzRleDu6kvDZNSwTsV5NbRhIUiV41KPPu5uEfH-ZVGs33OEgsl542txutHu9o5XYRERTwOf2VdrcTN_NVLABPzhQww1x0WmdeLsYxP1bsdb6mMhp-lq2tdK_-t3yueFvowpmtjLcWENpekQh4j3cetfwRmhBLzwUbzzAIVI3zmeHPCSuPSPUagGep_h7WRYRGuxOs8VSK1G3GkiYLVwrEsoHmT_P_4D]

- What is an HLB Value? (2024, October 30). Sea-Land Chemical Company. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGenzJMq-CyOAwUndK9IDH-7a6nhJ-m8AbMnVGLsYoYkxfXq2uq1wnmyqZfwequ7q2Y9BxfBs0XF3P8PCqbbXlhj8zaG4osdMN9HGwjxXWY7cJnVaKengfWUnYcneT9Rd7mywN-yENpJeSsHMc=]

- Application of HLB value in emulsion paint formulation design. (n.d.). Coatings Additives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0TfWvWmwhXaVmeA1kQh7s76JtfIfhoh4HkN7iHTyiKLlFuZL3NkgmL8eJWjD4zIAsUbHs3_zoRiZqet6olCiNmYeBBjMX0B6_Tn1nIjkWQaXmdMLszeUBfsWjun4hOZNdE_mPY3g=]

- The HLB System - Choosing Which Surfactant to Use in Your Formulation. (2015, September 16). Saffire Blue Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw1feM7EkcGv_2_4iq4Xmfa8VvcjGGfoH-2EZq8lr0ypoo2-d8zbNoRYqJwVFMwoHQxUK_N_o1mLbDUeqmvecXjPyaULmt61gId9XJ8Qqkac3ljotSKKzabERl99Sjeug_9-omeBPp45By5YkLp4LghIrB9Z_qkKr-W9aRk_ILG2BB_LIJgb8l-JzDL6lxJ_C-WiYSIv77Z2DXvZKl6DJvJ83kDa3Q]

- Basics of Solid Lipid Nanoparticles Formulation. (n.d.). Biomedical Research Bulletin. [https://vertexaisearch.cloud.google.

- Reference Guide to HLB Values of Common Emulsifiers. (2024, March 1). Alfa Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEch3UvNveHuOehdwn87XqCGDeGGgpmzfwnKXAU62Typ13uu7F-mdvhUqLX7BWi_Ti3ndfvGcb6iuMmaGHRAx2RLj3ht9aX1yNtUfFDYz0KqJUZkLB1vd1fs88kRf8Izo7iAmQ2EZh0G8wLtXR4pb3gcoa1kFaVy7AiIZYpMkrYrfXoOyM831gUXs3qcNGL63r-kGqdARthssKAvtXl7W6cZYU=]

- HLB Values. (n.d.). Ele Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTHIHICbHiXtDs8W59nGK2seRPgaNQ4c1zgmOOqPY9f0gBo_zjfzPiPgd3GH8tw6Gxo0fwyUaxb1Oxfk3z_uTK6eKpfhJWpvYDIUMHlU6gdJjhUd8Br98zQortmN6BE3kW]

- Synthesis and identification of the Chol-PEG2000-COOH copolymers. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqraklzx9nWgsIXjaS0RxUc24WG1mxpUJuwLLFrDNtg2w4mljP0UjLPVkWH9c1M1uLJoQUbEzt3pcjuSTQokw1nkWWvpZcBJOxT4nSAcXHfuFq5i-cg00f32DuY0P-A622L2SRjHV-wgU98MFLP5wqYgC9Cjt6_YvT22nIoMc9QFKK4nWehP0pho3w95TfACnA7fcnJYNtzXVifKNXOI1gRtzH0E53Cv7muw5qCyNq2j3MAVgGSq7VI9EGyyc=]

- Ruwizhi, N., & Aderibigbe, B. A. (2020). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Molecules, 25(21), 5225. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMf5TJ02XjG1w10XlJ9VMl7zRuIzY9GmdQWDerf-c7A5xUgo1ilXVDph14VLNY0D6AZ4m4w4tTdzdTge2uAVVIUxV4iS7gDdM7SNWHUNU6G_MW_gLiF0Sa1J7CTBYCc4tP6SrH9zmFGSl4_MA=]

- HLB Index in Surfactants – Meaning and Practical Applications. (2025, September 12). VICHEM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcbXbhelxESWeSogaOvEapJjn5se-QLFcw1ZZk0oLmfGEq8uePubKJrmfTjpYnLDqeA5uwiVQ5rcGoKZxaZWlaYclxpz2IJ5DbM-auYcaqDm2e8daW-s3kqlkNWPmg9uMdfgYilpr4fc-bAvBPxbPaigxvq9mEeXAGPhUVdeewS8w6xP6JnO5S-fP0EA==]

- Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. (2023, December 18). Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr1R4nyOFBeZAU8sv0TapRO-t1582F9fl0fsIqujvp0lF67RyuBy18jNBYSxmpHAabt-viEXUCz-_SjeGUfD0e1gJTpH6Gk6ZMlDdVYlU-RMznJYhAiCShI93l_sqDzvX8CVFvqM0lwvcF8wT3]

- Synthesis and application of poly(ethylene glycol)-cholesterol (Chol-PEG) conjugates in physicochemical characterization of nonionic surfactant vesicles. (2008, July). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo98XkJrcj3dtn3mZCcFp_51Gn6A3TpzAptIPBZvGzgUbPYjQ1ZRARsBEXlE-kghhE8RLYmOxzu9v7t6fisnTJPPpEDRPReIesBxgI6WQardrWGK7QUT_npzdxLlQRNH5MGZ4qMj5HCUQnnoHtjWZwWzQczIOfxPlomD5p-L0Bte1CLYSQegtDTxiQ6ot2cTSbXTodRXPcdfoX1W49xo6Ikw9wVJ5Pw_xFtWjLKxBlV3shjT85fntxTWhK5JUMjJdO2VWAZNIgi7nOeQDJ4QgqtisPxQurpH74gBFe6ywTI0bvrawR7SuA-F9FdIZ_gCszMyaBxKj_R1Ym40IXPV7MUQ==]

- Cholesterol-PEG-Acid (MW 2000). (n.d.). MedchemExpress.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaIwTGulxakAPQSLzkcfogpJjc_0t9Annx89ZoHDyoYLlIb0vBduL7IgWnEt1-sgsRzziLPEv2TDZ-BPQdDS9s7WyUqd-lVkKRY1hnfBfD5MFz4HRtUVoPr2R1lvLyoiWaKQppnsSznpFfdh2pzzSW9GG9e8JiSigpgao=]

- PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy. (2024, October 1). AxisPharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC4ZXgt7jw6B2oX6U6Skikwv26-YNI3eyUZZwZC3q2Dc-l4ja793Ts83tTidvGJ4HWd8kJPQwI1Sfthhnq7-EOhym3iBXvspora1kIhTEcwNwe0qyMtKKZ6PMVi2K-heN2-HFmWg==]

- The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu9ynSLX5JGNukpcPXt7YLY-6UdYurPnxaXNkrdIjuJf2OM9q37JuipVTlVhBZ34xVnz0Lbw7GjXM-isgWL4rKSLaq_cXKHt5X37E85J2cM9SyKyYkhndwyCaSXORfkjTnuLbhp2_KtGYun8lm2V4dmNsgVn2uKesJYm7ewIgWrOVw53SJemP7LQHf0Pj_J-GIEPIjwphOdXuyL_P_TKE0kmv6tUVezhP3dB7XA-xNGmHBFtVchVeg3Np0p58VdofVn4DlOYFM8zO4yaUNFosdqB4VjkU-SKDdhYTxUQ==]

- Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. (2024, March 16). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVyQfBVpNSd--mfOj1JCBSyHVbdjm826ht00njV6hI4u4FAIIUJf-jIGWKJ3HEX_Pn7y5bj-aJjdm-488YNQg6NJ-PSQcmztg82qBDvxK_Nwoa9LRiy3ZcVapsbIOncKQ=]

- Hydrophilic-Lipophilic Balance (HLB). (n.d.). SlideShare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRgl9zT3TvxVG0D_rjoQx2Nb8hljpJho8AZxt03QqGqJw8XyAPNGijLMwxBLMpPQKu_8FqVaVwmdHlNGEy5oxJ2hEV1214ogK4Rb0KxczY2I2yOjwoZB84dVvVVqO0zVY5RkhIxixk28v2Dh-1TfnbkWLzjl-EY0mSpfhrR-rTickBa2keuSPsdC7VYNeUABGIDeJkqg==]

- Hydrophilic–lipophilic balance. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzKWibOtCdk1KrTwLhiWhQa2QL9J_ulYHkI0yycBGZSZ7g1gNAT8GyaAehx3uSz9DIru3-jzOqPbbNDMn4dUJgM6aD7BToeH9OoHbaU8NH_ZiWZQgmybFrxbtoo_pIM5qzdFhWN5l2bJi8CpScGjakItv502tpkw==]

Sources

- 1. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy | AxisPharm [axispharm.com]

- 3. jrhessco.com [jrhessco.com]

- 4. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 8. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. saffireblue.ca [saffireblue.ca]

- 11. HLB Values - Ele Corporation [elecorporation.com]

- 12. What is an HLB Value? | Sea-Land Chemical Company [sealandchem.com]

- 13. vichem.vn [vichem.vn]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 20. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Basics of Solid Lipid Nanoparticles Formulation [biomedrb.com]

Technical Deep Dive: mPEG-Cholesterol Mechanism of Action in Drug Delivery

Executive Summary

This technical guide analyzes the mechanistic role of mPEG-Cholesterol (mPEG-CLS) in liposomal and lipid nanoparticle (LNP) formulations.[1] Unlike standard phospholipid-PEG conjugates (e.g., PEG-DSPE), mPEG-Cholesterol utilizes a sterol-based anchor to modulate membrane fluidity while providing steric stabilization.[1] This guide dissects its physicochemical properties, formulation protocols, and pharmacokinetic profiles, offering actionable insights for researchers optimizing drug delivery systems.[1]

Molecular Identity & Physicochemical Properties[1][2]

mPEG-Cholesterol is an amphiphilic conjugate comprising a hydrophilic methoxy-polyethylene glycol (mPEG) chain linked to a hydrophobic cholesterol moiety.[1] The linkage chemistry—typically an ether or carbamate bond—is critical for in vivo stability.

Core Structure & Function[3]

-

Hydrophilic Domain (mPEG): Typically MW 2000 Da (approx. 45 repeating units).[1] Provides a hydration shell that repels opsonins (serum proteins), reducing uptake by the Mononuclear Phagocyte System (MPS).[1][2]

-

Hydrophobic Domain (Cholesterol): Anchors the polymer into the lipid bilayer. Unlike phospholipid anchors, cholesterol does not form a fluid phase separate from the bilayer but integrates into the liquid-ordered (

) phase, modulating membrane rigidity. -

Linker Chemistry:

Quantitative Properties

| Property | Value / Characteristic | Relevance to Formulation |

| Molecular Weight | ~2600 Da (for PEG2k-Chol) | Optimal balance between steric shielding and renal clearance.[1] |

| CMC | Low (Micromolar range) | Indicates high stability of micelles; prevents rapid desorption from liposomes.[1] |

| HLB | > 10 (Estimated) | High hydrophilicity; favors formation of oil-in-water (O/W) structures or micelles.[1] |

| Phase Behavior | Liquid-ordered ( | Stabilizes fluid membranes (e.g., DOPC) but may phase-separate in highly rigid DSPC membranes.[1] |

Mechanism of Action: Steric Stabilization & Membrane Anchoring

The efficacy of mPEG-Cholesterol relies on its ability to mask the nanocarrier surface while maintaining bilayer integrity.

The Anchoring Mechanism

Unlike PEG-DSPE, which has two fatty acid tails, mPEG-Cholesterol anchors via a single rigid steroid ring system.[1]

-

Fluidity Modulation: In fluid-phase bilayers (e.g., DOPE/DOPC), the cholesterol moiety increases packing density, reducing drug leakage.[1]

-